

Physical and chemical properties of 2,4,5-Trinitrophenol

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Compound of Interest

Compound Name: 2,4,5-Trinitrophenol

Cat. No.: B12656829

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An In-depth Technical Guide to the Physical and Chemical Properties of **2,4,5-Trinitrophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,4,5-Trinitrophenol**. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the more extensively studied isomer, 2,4,6-Trinitrophenol (Picric Acid), to provide context and highlight structural and property differences. This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on nitrophenolic compounds.

Introduction

2,4,5-Trinitrophenol is a highly nitrated aromatic compound belonging to the family of trinitrophenols. While its isomer, 2,4,6-Trinitrophenol (picric acid), is well-known for its explosive properties and diverse applications, **2,4,5-Trinitrophenol** is a less common and consequently less-characterized compound.^{[1][2]} Understanding the properties of specific isomers like **2,4,5-Trinitrophenol** is crucial for various fields, including synthetic chemistry, materials science, and pharmacology, as the substitution pattern on the aromatic ring significantly influences the molecule's chemical behavior, reactivity, and potential biological activity. This guide synthesizes the available information on **2,4,5-Trinitrophenol** and presents it alongside the well-established data for picric acid to facilitate a comparative understanding.

Chemical and Physical Properties

The quantitative data for **2,4,5-Trinitrophenol** is sparse in the literature. The following tables summarize the available experimental and computed data for **2,4,5-Trinitrophenol** and provide a comparison with 2,4,6-Trinitrophenol.

Table 1: General and Structural Properties

Property	2,4,5-Trinitrophenol	2,4,6-Trinitrophenol (Picric Acid)
IUPAC Name	2,4,5-Trinitrophenol[1]	2,4,6-Trinitrophenol[3]
Synonyms	β -trinitrophenol, 3,4,6-trinitrophenol[2]	Picric Acid, TNP, Melinite[4]
CAS Number	610-26-4[1]	88-89-1[3]
Molecular Formula	C ₆ H ₃ N ₃ O ₇ [1][2]	C ₆ H ₃ N ₃ O ₇ [3]
Molecular Weight	229.11 g/mol [2]	229.10 g/mol [3]
SMILES	Oc1cc(c(cc1--INVALID-LINK--=O)--INVALID-LINK--=O)--INVALID-LINK--=O[2]	C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)--INVALID-LINK--[O-])--INVALID-LINK--[O-][3]
InChIKey	SISDGGGHEWAVOI-UHFFFAOYSA-N[2]	OXNIZHLAWKMVMX-UHFFFAOYSA-N[3]

Table 2: Physical Properties

Property	2,4,5-Trinitrophenol	2,4,6-Trinitrophenol (Picric Acid)
Appearance	Not specified	Yellow crystalline solid[3]
Melting Point	96 °C[5]	122.5 °C[4]
Boiling Point	Not specified	> 300 °C (detonates)[4]
Density	Not specified	1.763 g/cm ³ [4]
Solubility in Water	Not specified	12.7 g/L[4]
pKa	Not specified	0.38[4]

Table 3: Computed Properties

Property	2,4,5-Trinitrophenol[1]	2,4,6-Trinitrophenol[3]
XLogP3	1.6	0.9
Hydrogen Bond Donor Count	1	1
Hydrogen Bond Acceptor Count	7	7
Rotatable Bond Count	3	3
Topological Polar Surface Area	158 Å ²	158 Å ²

Synthesis and Reactivity

General Synthesis of Trinitrophenols

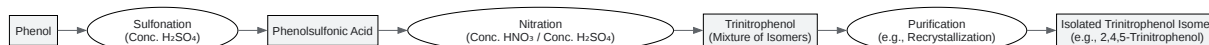
A general method for the synthesis of trinitrophenols involves the nitration of phenol.[6] However, direct nitration of phenol with concentrated nitric acid can lead to oxidation and the formation of tarry by-products. A more controlled method involves the initial sulfonation of phenol, followed by nitration.

A typical procedure for the synthesis of 2,4,6-Trinitrophenol (Picric Acid) is as follows:

- Phenol is treated with concentrated sulfuric acid to produce phenolsulfonic acid.

- The resulting phenolsulfonic acid is then nitrated with a mixture of concentrated nitric acid and sulfuric acid.
- The reaction mixture is heated to facilitate the substitution of the sulfonic acid group with nitro groups.
- The product, picric acid, is then isolated by precipitation in cold water and purified by recrystallization.

Note: A specific and detailed experimental protocol for the selective synthesis of **2,4,5-Trinitrophenol** is not readily available in the reviewed literature. The synthesis would likely involve a multi-step process with careful control of reaction conditions to direct the nitration to the desired positions.



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Caption: General synthesis workflow for trinitrophenols.

Reactivity

The reactivity of trinitrophenols is largely dictated by the electron-withdrawing nature of the three nitro groups, which makes the hydroxyl proton highly acidic.[7]

- **Acidity:** The nitro groups stabilize the phenoxide anion through resonance, significantly increasing the acidity compared to phenol. 2,4,6-Trinitrophenol is a strong acid, hence the name "picric acid".[8] While the pKa of **2,4,5-Trinitrophenol** is not reported, it is expected to be a strong acid as well.
- **Explosive Properties:** Like its 2,4,6-isomer, **2,4,5-Trinitrophenol** should be considered as a potentially explosive compound, especially in its dry state. It can form unstable salts with metals.

- Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is susceptible to nucleophilic attack.

Spectroscopic Data

Detailed experimental spectroscopic data (IR, NMR, Mass Spectrometry) for **2,4,5-Trinitrophenol** is not widely available. For comparative purposes, the expected spectral features are discussed below, with reference to related compounds.

- Infrared (IR) Spectroscopy: The IR spectrum of a trinitrophenol would be characterized by strong absorption bands corresponding to the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring, C=C stretching vibrations of the ring, and, most prominently, the symmetric and asymmetric stretching vibrations of the nitro groups (NO_2).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum of **2,4,5-Trinitrophenol** would show signals for the aromatic protons. The chemical shifts would be influenced by the deshielding effect of the nitro groups. The splitting pattern would depend on the coupling between the adjacent protons.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbons attached to the nitro groups being significantly deshielded.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of nitro groups and other characteristic fragments.

Safety and Hazards

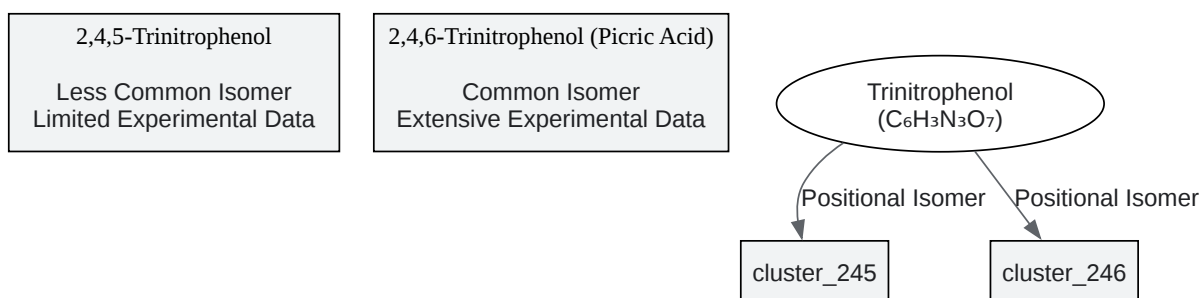
Given the lack of specific safety data for **2,4,5-Trinitrophenol**, it is prudent to handle it with the same precautions as its well-characterized isomer, 2,4,6-Trinitrophenol.

- Explosive Hazard: Assumed to be explosive, particularly when dry. Avoid heat, shock, and friction.
- Toxicity: Likely to be toxic if ingested, inhaled, or absorbed through the skin.

- Irritant: Expected to be an irritant to the skin, eyes, and respiratory system.
- Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationship of Isomers

The positioning of the nitro groups on the phenol ring is the defining structural difference between **2,4,5-Trinitrophenol** and 2,4,6-Trinitrophenol, which in turn governs their physical and chemical properties.



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